REACTION_CXSMILES
|
[I:1]N1C(=O)CCC1=O.[NH2:9][C:10]1[CH:19]=[CH:18][C:17]([Br:20])=[CH:16][C:11]=1[C:12]([O:14][CH3:15])=[O:13]>FC(F)(F)C(O)=O>[NH2:9][C:10]1[C:19]([I:1])=[CH:18][C:17]([Br:20])=[CH:16][C:11]=1[C:12]([O:14][CH3:15])=[O:13]
|
Name
|
|
Quantity
|
10.35 g
|
Type
|
reactant
|
Smiles
|
IN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
10.35 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=O)OC)C=C(C=C1)Br
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
FC(C(=O)O)(F)F
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred for about 1 hour at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
then concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in CH2Cl2 (150 mL)
|
Type
|
WASH
|
Details
|
washed with saturated Na2CO3 solution (2×150 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
a 10% aqueous solution of Na2S2O4 (2×100 mL), dried over anhydrous MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=O)OC)C=C(C=C1I)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.5 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 96.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |